2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol
Description
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is a synthetic organic compound featuring a phenanthridine core substituted with a nitro group at position 2 and an amino-linked butan-1-ol moiety at position 5.
Properties
CAS No. |
38053-03-1 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[(2-nitrophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17N3O3/c1-2-11(10-21)18-17-14-6-4-3-5-13(14)15-9-12(20(22)23)7-8-16(15)19-17/h3-9,11,21H,2,10H2,1H3,(H,18,19) |
InChI Key |
MCPPSAYOIQJUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol typically involves the nitration of phenanthridine followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural Implications :
- The phenanthridine core in the target compound likely enhances planar aromaticity, favoring DNA intercalation compared to smaller heterocycles like purine or pyrimidine .
- The nitro group (electron-withdrawing) may influence redox activity or binding affinity, contrasting with the chloro group in the pyrimidine analog (electrophilic reactivity) and the methyl group in the purine analog (steric effects) .
Biological Activity
Overview of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol
2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is a compound that features a nitrophenanthridine moiety, which is known for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Nitrophenanthridine derivatives have been shown to possess antimicrobial properties. Studies indicate that compounds with nitro groups can interfere with bacterial DNA replication and transcription. The presence of the butan-1-ol side chain may enhance solubility and bioavailability, potentially increasing its efficacy against a range of pathogens.
Anticancer Potential
Research has suggested that phenanthridine derivatives can act as cytotoxic agents against cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, compounds similar to 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol have demonstrated activity against various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
Compounds with phenanthridine structures may also exhibit anti-inflammatory properties. This activity is typically mediated through the modulation of inflammatory cytokines and pathways. The ability to reduce inflammation can be beneficial in treating chronic inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial effects of various nitrophenanthridine derivatives, including analogs of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Case Study 2: Cytotoxicity Assay
In another study focusing on cytotoxicity, derivatives were tested on multiple cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth. Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspases.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Study on Nitrophenanthridines] |
| Anticancer | Induction of apoptosis in cancer cells | [Cytotoxicity Assay Results] |
| Anti-inflammatory | Modulation of inflammatory cytokines | [Research on Phenanthridine Derivatives] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
